Pyr3

Description

Properties

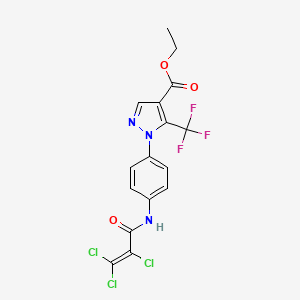

IUPAC Name |

ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHGONNSASQOAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719181 |

Source

|

| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160514-60-2 |

Source

|

| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Pyr3 on TRPC3 Channels

This guide provides a comprehensive overview of the mechanism of action of Pyr3, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) ion channel. The information presented herein is curated from key peer-reviewed scientific literature and is intended to serve as a technical resource for professionals in the fields of pharmacology, cell biology, and drug discovery.

Introduction to TRPC3 Channels

Transient Receptor Potential Canonical 3 (TRPC3) is a non-selective cation channel that plays a crucial role in cellular calcium signaling.[1][2] These channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC).[3][4] Upon activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] While IP3 triggers the release of calcium from intracellular stores, DAG directly activates TRPC3 channels, leading to an influx of cations, including Ca2+, into the cell.[5][6] This influx of calcium is a critical component of various physiological processes, and its dysregulation has been implicated in several pathological conditions, including cardiac hypertrophy and neurodegenerative diseases.[7][8]

Pyr3: A Selective TRPC3 Inhibitor

Pyr3 (Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) is a pyrazole compound identified as a selective and direct inhibitor of TRPC3 channels.[7][9][10][11] Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of TRPC3.

Mechanism of Action of Pyr3

The inhibitory action of Pyr3 on TRPC3 channels is characterized by its direct interaction with the channel protein from the extracellular side.[10][11][12]

Direct and Extracellular Inhibition

Electrophysiological and photoaffinity labeling experiments have been pivotal in establishing the direct binding of Pyr3 to the TRPC3 protein.[7][10][11]

-

Electrophysiological Evidence: Whole-cell patch-clamp recordings on HEK293 cells overexpressing TRPC3 have shown that extracellular application of Pyr3 effectively suppresses TRPC3 currents.[10][11] In contrast, intracellular application of Pyr3 via the patch pipette does not produce a significant inhibitory effect, indicating that the binding site for Pyr3 is located on the extracellular side of the channel.[11]

-

Photoaffinity Labeling: Experiments using a photoaffinity-labeled derivative of Pyr3 have demonstrated its direct incorporation into the TRPC3 protein, providing conclusive evidence of a direct interaction.[7][10]

Selectivity Profile

Pyr3 exhibits a high degree of selectivity for TRPC3 over other members of the TRPC family, such as TRPC1, TRPC4, TRPC5, and TRPC6.[9][10][13] However, it is noteworthy that some studies suggest Pyr3 may also inhibit Orai1, a key component of store-operated calcium entry, with similar potency.[14]

Impact on Downstream Signaling

By blocking Ca2+ influx through TRPC3, Pyr3 effectively modulates downstream signaling cascades that are dependent on this calcium entry.

-

Inhibition of NFAT Activation: TRPC3-mediated calcium signaling is known to activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is a key driver of cardiac hypertrophy.[5][7] Pyr3 has been shown to attenuate the activation of NFAT, thereby suppressing hypertrophic growth in cardiomyocytes.[7][10][13]

-

Attenuation of PLCγ2 Translocation: In B lymphocytes, the sustained calcium oscillations required for proper immune signaling are maintained by a positive feedback loop involving TRPC3 and PLCγ2. TRPC3-mediated Ca2+ influx promotes the translocation of PLCγ2 to the plasma membrane, where it can be further activated.[7][10] Pyr3 disrupts this feedback loop by inhibiting the initial Ca2+ influx, thereby preventing the translocation of PLCγ2.[7][10][13] Importantly, Pyr3 does not interfere with the physical interaction between TRPC3 and PLCγ.[9][13]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effect of Pyr3 on TRPC3 channels.

| Parameter | Value | Cell Type | Assay | Reference(s) |

| IC50 (TRPC3-mediated Ca2+ influx) | 0.7 µM | HEK293 cells | Calcium imaging | [13][15][16] |

| IC50 (OAG-induced Ca2+ influx via TRPC3) | 0.8 µM | HEK293 cells | Calcium imaging | [9][10] |

| IC50 (Ang II-induced NFAT translocation) | 0.05 µM | Cardiomyocytes | NFAT translocation assay | [15] |

Table 1: Potency of Pyr3 in inhibiting TRPC3-mediated responses.

| TRPC Channel | Inhibition by Pyr3 | Reference(s) |

| TRPC1 | No significant inhibition | [9] |

| TRPC3 | Potent inhibition | [7][9][10][11] |

| TRPC4 | No significant inhibition | [9] |

| TRPC5 | No significant inhibition | [9] |

| TRPC6 | No significant inhibition at concentrations that block TRPC3 | [9][13] |

| TRPC7 | Weakly inhibited at higher concentrations | [13] |

Table 2: Selectivity of Pyr3 for TRPC channels.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving TRPC3 and the inhibitory action of Pyr3.

Caption: TRPC3 channel activation pathway and the inhibitory site of Pyr3.

Caption: The role of TRPC3 in the PLCγ2 feedback loop and its inhibition by Pyr3.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Pyr3 on TRPC3 channels.

Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC3 activation and inhibition by Pyr3.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For overexpression studies, cells are transiently transfected with a plasmid encoding human TRPC3 using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

-

Fluorescent Dye Loading:

-

Cells are seeded on glass-bottom dishes.

-

Prior to imaging, cells are loaded with 5 µM Fura-2 AM, a ratiometric calcium indicator, in a buffer containing 0.1% BSA for 40-60 minutes at room temperature.

-

After loading, cells are washed with an extracellular solution (e.g., containing in mM: 152 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4) to remove excess dye.

-

-

Image Acquisition and Analysis:

-

Cells are imaged using an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Fura-2 is alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca2+]i.

-

A baseline [Ca2+]i is established before the addition of a TRPC3 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) or a GPCR agonist like ATP or carbachol).

-

To assess the inhibitory effect of Pyr3, cells are pre-incubated with varying concentrations of Pyr3 before agonist stimulation.

-

The change in the F340/F380 ratio upon agonist addition is quantified to determine the extent of calcium influx and the dose-dependent inhibition by Pyr3.

-

Caption: Experimental workflow for calcium imaging to assess Pyr3 activity.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through TRPC3 channels in the plasma membrane.

-

Cell Preparation:

-

TRPC3-transfected HEK293 cells are grown on glass coverslips.

-

For recordings, a coverslip is transferred to a recording chamber on the stage of an inverted microscope.

-

-

Pipette and Solutions:

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

The intracellular (pipette) solution typically contains (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 BAPTA, adjusted to pH 7.2 with CsOH. For testing intracellular application, Pyr3 is included in this solution.

-

The extracellular (bath) solution contains (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording and Data Acquisition:

-

The whole-cell configuration is established by forming a gigaseal between the patch pipette and the cell membrane, followed by rupturing the membrane patch.

-

Membrane currents are recorded using a patch-clamp amplifier.

-

Cells are held at a holding potential of -60 mV.

-

TRPC3 currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).

-

Currents are recorded before and after the application of a TRPC3 agonist (e.g., 100 µM OAG or 60 µM carbachol) to the bath solution.

-

To test the effect of Pyr3, the compound is perfused into the bath solution, and the inhibition of the agonist-induced current is measured.

-

Photoaffinity Labeling

This biochemical technique is used to demonstrate the direct binding of a ligand to its target protein.

-

Synthesis of Photoaffinity Probe:

-

A derivative of Pyr3 is synthesized that incorporates a photo-reactive group (e.g., an azido group) and a tag for detection (e.g., biotin).

-

-

Labeling Procedure:

-

Membrane fractions are prepared from cells overexpressing TRPC3.

-

The membrane preparation is incubated with the photoaffinity probe in the dark.

-

The mixture is then exposed to UV light to activate the photo-reactive group, leading to the covalent cross-linking of the probe to nearby amino acid residues on the target protein.

-

-

Detection and Analysis:

-

The labeled proteins are separated by SDS-PAGE.

-

The biotinylated proteins are detected by western blotting using a streptavidin-HRP conjugate.

-

The presence of a labeled band at the expected molecular weight of TRPC3 confirms the direct binding of the Pyr3 derivative.

-

Conclusion

Pyr3 acts as a selective and direct inhibitor of TRPC3 channels by binding to an extracellular site on the channel protein. This inhibition blocks the influx of calcium, thereby modulating downstream signaling pathways involved in various physiological and pathological processes. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, establishes Pyr3 as an invaluable tool for the study of TRPC3 function and as a lead compound for the development of therapeutics targeting TRPC3-related diseases.[7]

References

- 1. scbt.com [scbt.com]

- 2. TRPC3 - Wikipedia [en.wikipedia.org]

- 3. Roles and mechanisms of TRPC3 and the PLCγ/PKC/CPI-17 signaling pathway in regulating parturition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels | MDPI [mdpi.com]

- 6. Frontiers | TRPC3 Channel Activity and Viability of Purkinje Neurons can be Regulated by a Local Signalosome [frontiersin.org]

- 7. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. TRPC3 as a Target of Novel Therapeutic Interventions | MDPI [mdpi.com]

- 13. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to the Selectivity Profile of Pyr3 for TRPC Channels

This guide provides a comprehensive overview of the pharmacological properties of Pyr3, a pyrazole compound identified as a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. The document is intended for researchers, scientists, and drug development professionals interested in the modulation of TRPC channels.

Introduction to Pyr3 and TRPC Channels

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in regulating intracellular calcium ([Ca²⁺]i) levels.[1][2] They are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that engage phospholipase C (PLC), leading to the production of diacylglycerol (DAG), a direct activator of several TRPC members.[2][3] The TRPC family is subdivided into two main groups based on sequence homology: TRPC1/4/5 and TRPC3/6/7.[1]

Given their diverse physiological roles, from lymphocyte activation to cardiac function, there is a significant need for subtype-specific inhibitors to dissect their individual functions and for their potential as therapeutic targets.[2][4][5] Pyr3 (ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) has emerged as a valuable pharmacological tool due to its selective inhibition of the TRPC3 channel.[4][6]

Selectivity Profile and Potency of Pyr3

Pyr3 demonstrates a distinct selectivity for TRPC3 over other members of the TRPC family. Its inhibitory effects have been characterized using various cellular and electrophysiological assays.

Primary Target: TRPC3

Pyr3 is a potent and selective inhibitor of TRPC3.[4][6][7] It blocks TRPC3-mediated Ca²⁺ influx with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 0.7 µM (700 nM).[4][6][7] The inhibition is dose-dependent, with effects becoming apparent at 0.3 µM and reaching near completion at 3 µM.[4][6] This inhibition is observed in response to both receptor-mediated activation (e.g., via ATP or carbachol) and direct activation by the membrane-permeable DAG analogue, 1-oleoyl-2-acetyl-sn-glycerol (OAG), with a similar IC₅₀ of 0.8 µM for OAG-induced influx.[4][5]

Effects on Other TRPC Channels

A key feature of Pyr3 is its limited activity against other TRPC channels at concentrations where it effectively blocks TRPC3. Studies have shown that at a concentration of 10 µM, Pyr3 does not significantly alter Ca²⁺ influx mediated by other TRPC family members.[4] This selectivity is crucial for its use as a specific tool to probe TRPC3 function.

Furthermore, Pyr3's inhibitory profile extends to heteromeric channels. It effectively inhibits Ca²⁺ influx in cells co-expressing TRPC3 and TRPC6, but not in cells co-expressing TRPC1 and TRPC5.[4][6]

Off-Target Effects

While highly selective within the TRPC family, a notable off-target effect of Pyr3 has been identified. It has been found to inhibit store-operated Ca²⁺ entry (SOCE) by blocking Orai1 channels with a potency nearly identical to its inhibition of TRPC3.[1][3] This is an important consideration for interpreting data from experiments where SOCE and TRPC3-mediated influx may both be active.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory potency of Pyr3 against various ion channels.

Table 1: Pyr3 Potency on TRPC Channels

| Channel Target | Agonist / Activation Method | IC₅₀ Value | Reference(s) |

| TRPC3 | Receptor-activated (ATP/CCh) | 0.7 µM | [4][6][7] |

| TRPC3 | OAG (DAG analogue) | 0.8 µM | [4][5] |

| Other TRPC Members | Receptor-activated (ATP) | No significant inhibition at 10 µM | [4] |

| TRPC3/TRPC6 (heteromer) | Receptor-activated | Inhibited | [4][6] |

| TRPC1/TRPC5 (heteromer) | Receptor-activated | Not inhibited | [4][6] |

Table 2: Pyr3 Potency on Other Targets

| Channel Target | Pathway / Activation Method | IC₅₀ Value | Reference(s) |

| Orai1 | Store-Operated Ca²⁺ Entry (SOCE) | ~0.7 µM (similar to TRPC3) | [3] |

| NFAT Activation | Angiotensin II-induced | 0.05 µM | [6] |

Mechanism of Action

Electrophysiological and biochemical studies have revealed that Pyr3 acts directly on the TRPC3 channel protein.[2][4][8]

-

Direct Channel Inhibition: Whole-cell patch-clamp experiments confirm that Pyr3 directly suppresses TRPC3-mediated currents.[4][5]

-

Photoaffinity Labeling: The use of photoaffinity probes has demonstrated a direct physical interaction between Pyr3 and the TRPC3 protein.[3][4][8]

-

Binding Site: Evidence suggests that Pyr3 binds to an extracellular site on the channel, as it was shown to be ineffective in inside-out patch clamp recordings.[3]

The trichloroacrylic amide group on the Pyr3 molecule has been identified as a critical structural motif for its TRPC3 selectivity.[2][4]

Visualizing Pathways and Protocols

Signaling Pathway of TRPC3 Activation and Inhibition

The diagram below illustrates the canonical signaling cascade leading to TRPC3 activation and the point of intervention for Pyr3.

Experimental Workflow Diagrams

The following diagrams outline the core methodologies used to assess the selectivity of TRPC3 inhibitors like Pyr3.

A. Calcium Imaging Workflow

B. Whole-Cell Patch-Clamp Workflow

Detailed Experimental Protocols

Calcium Imaging Assay

This method provides a high-throughput means to assess channel activity by measuring changes in intracellular calcium.[9]

-

Cell Preparation: HEK293 cells stably expressing the TRPC channel of interest are seeded in a 96-well plate and allowed to adhere.[10]

-

Dye Loading: Cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS). They are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), for 30-60 minutes at 37°C.[10]

-

Inhibitor Application: After washing off excess dye, Pyr3 is added at various concentrations to the wells and incubated for a designated period (e.g., 2-15 minutes).[10]

-

Channel Activation: A TRPC activator is added to induce Ca²⁺ influx. For receptor-operated channels, an agonist like carbachol (CCh) or ATP is used.[4] For direct activation, OAG can be used.[5]

-

Data Acquisition: A plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular Ca²⁺ concentration.[9]

-

Data Analysis: The peak fluorescence signal after agonist addition is used to quantify the Ca²⁺ influx. The percentage of inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through channels in the plasma membrane, providing a precise assessment of inhibition.[10]

-

Cell and Solution Preparation: Cells expressing the target TRPC channel are plated on glass coverslips. An extracellular (bath) solution and an intracellular (pipette) solution are prepared with appropriate ionic compositions.[10]

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[10]

-

Recording:

-

A giga-ohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[10]

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV), and voltage ramps (e.g., -100 mV to +100 mV) are applied to elicit baseline currents.[10]

-

A channel activator (e.g., CCh or OAG) is perfused into the bath to induce stable TRPC channel currents.[4]

-

Once a stable current is achieved, the inhibitor (Pyr3) is co-perfused with the activator to measure the degree of current block.[10]

-

-

Data Analysis: The current amplitude is measured before and after the application of Pyr3 to determine the percentage of inhibition.[10]

Conclusion

Pyr3 is a valuable pharmacological agent characterized by its potent and selective inhibition of the TRPC3 channel.[1][4] With an IC₅₀ in the sub-micromolar range for TRPC3 and minimal effects on other TRPC family members, it serves as a powerful tool for investigating the physiological and pathological roles of TRPC3.[4][6] However, researchers must remain cognizant of its significant off-target inhibitory effect on Orai1 channels.[3] The experimental protocols detailed herein provide a robust framework for characterizing the selectivity profiles of this and other TRPC channel modulators.

References

- 1. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Pyr3: A Technical Guide to a Selective TRPC3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyr3, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel. This document details its core properties, mechanism of action, and established experimental applications, offering a valuable resource for researchers in pharmacology and drug discovery.

Core Properties of Pyr3

Pyr3, a pyrazole compound, has been identified as a potent and selective antagonist of the TRPC3 channel.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1160514-60-2 | [1] |

| Molecular Weight | 456.63 g/mol | [1] |

| Molecular Formula | C₁₆H₁₁Cl₃F₃N₃O₃ | [1] |

Mechanism of Action and Signaling Pathways

Pyr3 exerts its biological effects through the selective and direct inhibition of TRPC3 channels.[1] TRPC3 channels are non-selective cation channels that play a crucial role in calcium (Ca²⁺) signaling pathways following the activation of phospholipase C (PLC) coupled receptors.

The binding of an agonist to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This depletion of ER Ca²⁺ stores, along with the action of DAG, activates TRPC3 channels located on the plasma membrane, resulting in an influx of extracellular Ca²⁺.

Pyr3 directly blocks this TRPC3-mediated Ca²⁺ influx.[1] This inhibition of cytoplasmic Ca²⁺ elevation subsequently affects downstream signaling cascades, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. Elevated intracellular Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression. By blocking Ca²⁺ entry through TRPC3, Pyr3 effectively suppresses NFAT activation.[1]

References

Pyr3: A Comprehensive Technical Guide to its Solubility in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of Pyr3, a selective inhibitor of the canonical transient receptor potential channel 3 (TRPC3), in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Understanding the solubility of Pyr3 is critical for its effective use in in vitro and in vivo research, as well as for the development of potential therapeutic applications.

Quantitative Solubility Data

The solubility of Pyr3 has been determined by various suppliers, with some variability in the reported values. This can be attributed to differences in experimental conditions, such as temperature and the specific batch of the compound. The following table summarizes the available quantitative solubility data for Pyr3 in key laboratory solvents.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |

| DMSO | 100 mM | ~45.66 | Tocris Bioscience[1][2] |

| 20 | ~43.8 | Cayman Chemical[3], Sigma-Aldrich[4] | |

| 40 | ~87.6 | Sonomed Inc.[5], Sapphire Bioscience[6] | |

| 91 | 199.28 | Selleck Chemicals[7] | |

| ≥ 125 | ≥ 273.74 | MedchemExpress[8] | |

| DMF | 50 | ~109.5 | Cayman Chemical[3] |

| Ethanol | 10 | ~21.9 | Cayman Chemical[3] |

| 91 | 199.28 | Selleck Chemicals[7] | |

| Water | Insoluble | - | Selleck Chemicals[7] |

Note: The molecular weight of Pyr3 is approximately 456.63 g/mol . Molar concentrations were calculated based on this value. It is always recommended to consult the certificate of analysis for batch-specific solubility data.

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of Pyr3 are not widely published, the "shake-flask" method is the gold-standard and most commonly employed technique for establishing the equilibrium solubility of a compound. The following is a generalized protocol synthesized from established methodologies for small molecules.

The Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period, followed by the separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Materials:

-

Pyr3 (solid powder)

-

Solvent of interest (e.g., DMSO, ethanol)

-

Volumetric flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Pyr3 to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture at a constant speed (e.g., 150-200 rpm) for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15-30 minutes) to pellet the excess solid.

-

Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles. It is important to use a filter material that does not bind the compound of interest.

-

-

Quantification:

-

Prepare a series of standard solutions of Pyr3 of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered supernatant from the solubility experiment using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of Pyr3 in the saturated solution by interpolating its analytical response on the calibration curve.

-

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Signaling Pathway Inhibition by Pyr3

Pyr3 is a selective inhibitor of the TRPC3 channel. TRPC3 is a non-selective cation channel that, upon activation, allows the influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ concentration is a key signaling event that triggers various downstream cellular processes. One of the important pathways regulated by TRPC3-mediated Ca²⁺ influx is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.

Mechanism of Action:

-

Activation of TRPC3: Cell surface receptors, often G-protein coupled receptors (GPCRs), are stimulated by their respective ligands. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG is a direct activator of the TRPC3 channel.

-

Ca²⁺ Influx: Activated TRPC3 channels open, allowing Ca²⁺ to flow into the cell, leading to an increase in the intracellular Ca²⁺ concentration.

-

Activation of Calcineurin: The elevated intracellular Ca²⁺ binds to calmodulin (CaM), which in turn activates the phosphatase calcineurin.

-

NFAT Dephosphorylation and Nuclear Translocation: Activated calcineurin dephosphorylates NFAT, a transcription factor. This dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation from the cytoplasm into the nucleus.

-

Gene Transcription: In the nucleus, NFAT binds to specific DNA sequences in the promoter regions of target genes, leading to their transcription. This pathway is involved in various physiological and pathological processes, including cardiac hypertrophy and immune responses.

-

Inhibition by Pyr3: Pyr3 directly inhibits the TRPC3 channel, preventing the influx of Ca²⁺. This blockade of the initial step disrupts the entire downstream signaling cascade, thereby preventing the activation of calcineurin and the subsequent nuclear translocation of NFAT.[3][9]

The following diagram illustrates the TRPC3-NFAT signaling pathway and the point of inhibition by Pyr3.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. quora.com [quora.com]

- 8. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Pyr3: A Technical Guide to its Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr3, also known as Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, has emerged as a valuable pharmacological tool for investigating cellular signaling pathways mediated by Transient Receptor Potential Canonical 3 (TRPC3) channels. As a selective inhibitor of TRPC3, Pyr3 has been instrumental in elucidating the role of this ion channel in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the primary research areas where Pyr3 is most commonly used, complete with quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Core Research Areas of Pyr3 Application

Pyr3 is predominantly utilized as a selective antagonist of the TRPC3 channel, a non-selective cation channel that permits the influx of Ca2+ and other cations, thereby influencing a diverse range of cellular functions.[1][2][3] Its application spans several key research fields:

-

Cardiovascular Disease: A significant body of research employs Pyr3 to investigate cardiovascular pathologies. Studies have demonstrated its efficacy in attenuating cardiac hypertrophy, a condition characterized by the thickening of the heart muscle.[1][3][4][5][6] Furthermore, Pyr3 has been shown to protect against myocardial ischemia/reperfusion injury and to prevent the persistence of atrial fibrillation, highlighting its potential as a therapeutic agent for various heart conditions.[7][8]

-

Cancer Biology: In oncology research, Pyr3 is used to probe the role of TRPC3 channels in cancer cell proliferation, migration, and viability. For instance, studies have shown that Pyr3 can inhibit the viability and migration of human bladder cancer cells.[9] The involvement of TRPC3 in the proliferation and migration of other cancer types, including melanoma, lung, and breast cancer, also positions Pyr3 as a critical tool in cancer research.[4]

-

Neuroscience and Neurological Disorders: The overactivation of TRPC3 channels has been associated with neurodegenerative diseases.[4][10][11] Pyr3 is therefore utilized in neuroscience to explore the mechanisms underlying these conditions. Research has indicated its potential in ameliorating neuronal damage and in preclinical models of epilepsy and intracerebral hemorrhage.[10][12][13][14]

-

Immunology: Pyr3 has been instrumental in dissecting the signaling pathways in immune cells. Specifically, it has been used to study B lymphocyte activation by potently eliminating the Ca2+ influx-dependent processes that are crucial for B cell receptor-induced Ca2+ responses.[1][3][6][15][16]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the activity and application of Pyr3 from various studies.

| Parameter | Value | Cell/Model System | Research Area | Reference |

| IC50 for TRPC3 inhibition | 0.7 μM | HEK293 cells overexpressing TRPC3 | General Pharmacology | [2][4] |

| Effective Concentration (Bladder Cancer) | Not specified, but reduced cell viability, migration, and adhesion | T24 and RT4 human bladder cancer cells | Cancer | [9] |

| Effective Dose (Myocardial I/R Injury) | 10 mg/kg (intravenous) | C57BL/6J mice | Cardiovascular | [7] |

| Effective Concentration (B-cell signaling) | 0.3 - 3 μM | DT40 B lymphocytes | Immunology | [1][16] |

| In vivo administration (Intracerebral Hemorrhage) | Intracerebroventricularly and intraperitoneally | Male C57BL/6 mice | Neuroscience | [12] |

Signaling Pathways and Mechanism of Action

Pyr3 exerts its effects by directly and selectively inhibiting the TRPC3 channel protein.[1][3][5][6] This inhibition blocks the influx of Ca2+ into the cell, thereby modulating downstream signaling cascades that are dependent on intracellular calcium concentrations.

TRPC3-Mediated Calcium Influx and Downstream Signaling

The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) often leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers the release of Ca2+ from intracellular stores, DAG is a physiological activator of TRPC3 channels, leading to Ca2+ influx across the plasma membrane. Pyr3 directly blocks this influx.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research areas of Pyr3.

Cell Viability Assay (Example from Cancer Research)

Objective: To determine the effect of Pyr3 on the viability of cancer cells.

Methodology:

-

Cell Culture: Human bladder cancer cell lines (e.g., T24 and RT4) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of Pyr3 or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with Pyr3 for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability.

In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) Injury

Objective: To evaluate the protective effect of Pyr3 on myocardial I/R injury in an animal model.

Methodology:

-

Animal Model: Male C57BL/6J mice are used.[7] Anesthesia is induced (e.g., with 3.3% chloral hydrate).

-

Surgical Procedure: A murine model of I/R injury is established by temporary occlusion of the left anterior descending (LAD) coronary artery for a period of 30 minutes, followed by 24 hours of reperfusion.[7]

-

Drug Administration: Pyr3 (at doses of 0, 2.5, 5, or 10 mg/kg) is administered via the right jugular vein 5 minutes before the onset of reperfusion.[7]

-

Assessment of Myocardial Injury: After the reperfusion period, the hearts are excised. The infarct size of the left ventricle is determined using staining techniques such as 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Apoptosis and Inflammation Assessment: Myocardial cell apoptosis can be evaluated using TUNEL staining, and the inflammatory response can be assessed by measuring the levels of pro-inflammatory cytokines.[7]

-

Data Analysis: The infarct size is expressed as a percentage of the area at risk. Apoptosis and inflammation markers are quantified and compared between the Pyr3-treated and control groups.

Conclusion

Pyr3 is a potent and selective inhibitor of the TRPC3 channel, making it an invaluable tool for researchers across multiple disciplines. Its utility in dissecting the roles of TRPC3 in cardiovascular diseases, cancer, neurological disorders, and immunology is well-documented. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting studies that utilize this important pharmacological agent. As research into the therapeutic potential of targeting TRPC3 continues, Pyr3 will undoubtedly remain a cornerstone of these investigations.

References

- 1. pnas.org [pnas.org]

- 2. rndsystems.com [rndsystems.com]

- 3. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective TRPC3 Inhibitor Pyr3 Attenuates Myocardial Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new strategy for treating atrial fibrillation: Targeting the TRPC3 channel | EurekAlert! [eurekalert.org]

- 9. Pyr3 inhibits cell viability and PKCα activity to suppress migration in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Transient receptor potential canonical 3 inhibitor Pyr3 improves outcomes and attenuates astrogliosis after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Discovery and initial characterization of Pyr3 as a TRPC3 inhibitor

An In-depth Technical Guide to the Discovery and Initial Characterization of Pyr3 as a TRPC3 Inhibitor

Introduction

Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a pivotal role in cellular calcium signaling.[1][2] As members of the larger TRP channel superfamily, TRPC3 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that engage the phospholipase C (PLC) pathway.[1][3][4] The subsequent production of diacylglycerol (DAG) is a key trigger for TRPC3 activation, leading to Ca2+ and Na+ influx. This influx is critical for a multitude of physiological processes, including neuronal development, vascular tone regulation, and cardiac function.[4][5] Dysregulation of TRPC3 activity has been implicated in pathological conditions such as cardiac hypertrophy and neurodegenerative diseases.[3][6][7][8]

The development of subtype-specific inhibitors is crucial for dissecting the precise physiological roles of individual TRPC channels and for validating them as therapeutic targets.[3][9] This guide focuses on Pyr3 (ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate), a pyrazole compound identified as the first selective and direct inhibitor of the TRPC3 channel.[3][10] We will detail its discovery, pharmacological characterization, mechanism of action, and the experimental protocols used in its initial validation.

Discovery and Selectivity Profile

Pyr3 was identified through pharmacological studies of pyrazole compounds as a selective inhibitor of TRPC3.[3][11] Initial characterization in HEK293 cells overexpressing various TRPC channels demonstrated that Pyr3 potently inhibits TRPC3-mediated Ca2+ influx, whether activated by receptor stimulation (e.g., with ATP or carbachol) or by direct application of the DAG analogue 1-oleoyl-2-acetyl-sn-glycerol (OAG).[11][12]

Data Presentation: Potency and Selectivity of Pyr3

The inhibitory potency and selectivity of Pyr3 were established through dose-response experiments measuring Ca2+ influx.

| Parameter | Channel/Condition | Value | Reference |

| IC50 | TRPC3-mediated Ca2+ influx (Receptor-activated) | 0.7 µM | [10][12] |

| IC50 | TRPC3-mediated Ca2+ influx (OAG-activated) | 0.8 µM | [11][12] |

| IC50 | Ang II-induced NFAT translocation | 0.05 µM | [10] |

| Effect on other TRPCs | TRPC1, TRPC4, TRPC5, TRPC6, TRPC7 | No significant inhibition at 10 µM | [12] |

| Off-Target Effect | Orai1 (STIM1-Orai1) | Inhibition with potency similar to TRPC3 | [8][13] |

Table 1: Quantitative analysis of Pyr3 inhibitory activity. The data highlights the submicromolar potency of Pyr3 against TRPC3 and its selectivity over other TRPC family members. A significant off-target effect on Orai1 channels was later identified.

Structure-activity relationship studies revealed that the trichloroacrylic amide group on the pyrazole scaffold is a critical determinant of its selectivity for TRPC3.[3][9][14] While Pyr3 is a valuable tool, subsequent research has identified certain limitations, including off-target inhibition of Orai1 calcium channels with nearly identical potency, a labile ester moiety that leads to rapid hydrolysis, and potential toxicity associated with the trichloroacrylic amide group.[6][8][13] These findings have spurred the development of new analogues with improved metabolic stability and safety profiles.[6][7][15]

Mechanism of Action

Electrophysiological and biochemical experiments have confirmed that Pyr3 acts directly on the TRPC3 channel protein.[3][14]

Figure 1: Pyr3 directly binds to and inhibits the TRPC3 channel.

Whole-cell patch-clamp recordings of TRPC3-expressing HEK293 cells showed that extracellular perfusion of Pyr3 dose-dependently suppressed currents activated by carbachol (CCh) or OAG.[11][14] In contrast, intracellular application of Pyr3 via the patch pipette did not inhibit the channel, suggesting an extracellular binding site.[11][13] This hypothesis was further substantiated by photoaffinity labeling experiments, which used a photoreactive Pyr3 analogue to demonstrate direct binding to the TRPC3 protein.[3][14]

Effects on Cellular and Physiological Processes

By inhibiting TRPC3-mediated Ca2+ influx, Pyr3 effectively suppresses downstream signaling pathways and physiological responses known to be dependent on TRPC3.

-

NFAT Activation: Pyr3 attenuates the activation of the Nuclear Factor of Activated T-cells (NFAT), a Ca2+-dependent transcription factor.[3][14]

-

B-Lymphocyte Signaling: In DT40 B lymphocytes, Pyr3 was shown to eliminate the Ca2+ oscillations that occur following B-cell receptor (BCR) stimulation, a process dependent on TRPC3.[14]

-

Cardiac Hypertrophy: Pyr3 inhibits hypertrophic growth in neonatal rat cardiomyocytes and reduces in vivo pressure overload-induced cardiac hypertrophy in mice, consistent with genetic studies implicating TRPC3 in this pathology.[3][11][14]

Figure 2: TRPC3 signaling pathway and the inhibitory action of Pyr3.

Experimental Protocols

The characterization of Pyr3 involved several key experimental techniques to measure TRPC3 channel activity and inhibitor efficacy.

Intracellular Calcium Imaging

This method provides a high-throughput means to measure Ca2+ influx in a population of cells expressing the target channel.[16]

-

Objective: To measure changes in intracellular Ca2+ concentration ([Ca2+]i) in response to channel activation and inhibition.

-

Cell Preparation: HEK293 or HEK293T cells are transiently or stably transfected with the cDNA for the TRPC channel of interest.[12][17] Cells are plated onto glass coverslips or multi-well plates.

-

Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Assay Procedure:

-

Cells are first perfused with a Ca2+-free buffer, often containing a chelator like EGTA, to establish a baseline and measure Ca2+ release from internal stores upon agonist stimulation.[12]

-

A TRPC3 agonist, such as Carbachol (CCh), ATP (to activate endogenous purinergic receptors), or a direct activator like OAG, is added to the Ca2+-free buffer.[11][12] This triggers PLC activation and depletion of endoplasmic reticulum (ER) Ca2+ stores.

-

The perfusate is then switched to a buffer containing 2 mM Ca2+. The subsequent rise in [Ca2+]i is primarily due to Ca2+ influx through activated TRPC3 channels.

-

To test inhibition, cells are pre-incubated with various concentrations of Pyr3 before and during the agonist stimulation and Ca2+ re-addition steps.

-

-

Data Analysis: The fluorescence intensity (or ratio for Fura-2) is recorded over time. The peak increase in fluorescence after Ca2+ re-addition is quantified. Dose-response curves are generated by plotting the percentage of inhibition against the Pyr3 concentration to calculate the IC50 value.[12]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through TRPC3 channels in the plasma membrane of a single cell.[16]

-

Objective: To directly measure TRPC3-mediated ionic currents and the effect of Pyr3.

-

Cell Preparation: Transfected HEK293 cells are prepared as for calcium imaging.

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette. The intracellular solution contains a Cs+-based solution to block K+ channels, and the extracellular solution is a physiological saline buffer containing 2 mM Ca2+.

-

Assay Procedure:

-

A holding potential (e.g., -60 mV) is applied, and voltage ramps or steps are used to measure current-voltage (I-V) relationships.

-

TRPC3 channels are activated by including an agonist (e.g., OAG) in the extracellular solution or by receptor activation (e.g., CCh).[11]

-

Once a stable TRPC3 current is established, Pyr3 is applied via the extracellular perfusion system at various concentrations.[11][14]

-

To test for an intracellular site of action, Pyr3 can be included in the intracellular solution within the patch pipette.[11]

-

-

Data Analysis: The amplitude of the inward current at a negative potential (e.g., -80 mV) is measured before and after Pyr3 application. The percentage of current inhibition is calculated to determine the dose-dependent effect of the compound. The characteristic doubly rectifying I-V curve of TRPC3 is also confirmed.[11]

Photoaffinity Labeling

This biochemical method is used to demonstrate a direct physical interaction between an inhibitor and its target protein.[3]

-

Objective: To provide evidence of direct binding of Pyr3 to the TRPC3 protein.

-

Reagent: A photo-reactive analogue of Pyr3 is synthesized, typically containing a group (like an azide) that forms a covalent bond with the target protein upon UV light exposure.

-

Assay Procedure:

-

Membrane fractions are prepared from cells overexpressing TRPC3.

-

The membranes are incubated with the photo-reactive Pyr3 analogue in the dark.

-

The mixture is then exposed to UV light to induce covalent cross-linking.

-

The proteins are separated by SDS-PAGE, transferred to a membrane (Western blot), and the TRPC3 protein is detected using a specific antibody.

-

-

Data Analysis: A successful labeling experiment will show a band corresponding to the molecular weight of TRPC3 (or a TRPC3-containing complex) that is specifically bound to the labeled probe. Competition experiments, where an excess of non-photoreactive Pyr3 is added, are used to show the specificity of the binding.

Figure 3: Experimental workflow for the discovery and characterization of Pyr3.

Conclusion

The discovery of Pyr3 marked a significant milestone in the study of TRPC channels, providing the first selective small-molecule tool to probe the function of TRPC3.[3][9] The initial characterization, employing a combination of calcium imaging, electrophysiology, and biochemical methods, established it as a potent, direct inhibitor of the channel.[3][12][14] Its efficacy in cellular and in vivo models of cardiac hypertrophy and lymphocyte signaling validated TRPC3 as a druggable target for these conditions.[3][14] While the subsequent discovery of its off-target effects and metabolic liabilities has highlighted the need for improved compounds, Pyr3 remains a foundational tool for TRPC3 research and serves as a critical lead scaffold for the development of next-generation TRPC3 inhibitors.[6][8]

References

- 1. TRPC3 - Wikipedia [en.wikipedia.org]

- 2. What are TRPC3 antagonists and how do they work? [synapse.patsnap.com]

- 3. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. TRPC3 Channels Are Required for Synaptic Transmission and Motor Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound | Semantic Scholar [semanticscholar.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. Inhibition of TRPC3 channels by a novel pyrazole compound confers antiseizure effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pyr3 Binding to TRPC3: A Technical Guide to the Mechanism of Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 3 (TRPC3) channels are non-selective cation channels that play a crucial role in cellular calcium signaling. Their activation, primarily downstream of G-protein coupled receptor (GPCR) and tyrosine kinase receptor activation leading to phospholipase C (PLC) stimulation, results in an influx of Ca2+ and Na+, influencing a myriad of physiological processes. Dysregulation of TRPC3 channel activity has been implicated in various pathological conditions, including cardiac hypertrophy and some neurological disorders, making them a compelling target for therapeutic intervention. Pyr3 (ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate) is a pyrazole compound identified as a selective and direct inhibitor of TRPC3 channels.[1][2] This technical guide provides an in-depth overview of the molecular mechanism by which Pyr3 binding to TRPC3 leads to channel inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of TRPC3 Inhibition by Pyr3

The inhibitory action of Pyr3 on TRPC3 channels is a result of a direct interaction with the channel protein.[1][2] Electrophysiological and photoaffinity labeling studies have demonstrated that Pyr3 acts on the extracellular side of the TRPC3 protein to induce inhibition.[1] Intracellular application of Pyr3 does not significantly affect TRPC3 channel activity, confirming an external binding site.[1]

The precise binding pocket for Pyr3 on the TRPC3 channel has not yet been fully elucidated. However, structure-activity relationship studies have highlighted the critical role of the trichloroacrylic amide group in conferring selectivity for TRPC3 over other TRP channel isoforms, such as TRPC6.[1][2] While high-resolution structures of TRPC3 in complex with Pyr3 are not available, cryo-electron microscopy (cryo-EM) structures of the closely related TRPC6 channel in complex with other inhibitors have revealed distinct ligand-binding pockets in the transmembrane domain. It is plausible that Pyr3 binds to a homologous region on TRPC3, inducing a conformational change that stabilizes the channel in a non-conductive state. This allosteric modulation likely prevents the channel pore from opening in response to its endogenous activator, diacylglycerol (DAG).[3]

The binding of Pyr3 to TRPC3 effectively blocks the influx of cations, thereby attenuating downstream signaling cascades that are dependent on TRPC3-mediated calcium entry.[1][4] This includes the inhibition of Ca2+ oscillations in B lymphocytes and the suppression of hypertrophic signaling in cardiomyocytes.[1][5]

Quantitative Data

The inhibitory potency of Pyr3 on TRPC3 channels has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of Pyr3 required to inhibit 50% of the TRPC3-mediated response.

| Parameter | Value (µM) | Cell Type | Activation Method | Reference |

| IC50 | 0.7 | HEK293 | Receptor-activated Ca2+ influx | [1] |

| IC50 | 0.8 | HEK293 | OAG-induced Ca2+ influx | [1] |

OAG: 1-oleoyl-2-acetyl-sn-glycerol, a membrane-permeable analog of diacylglycerol.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental approaches used to study Pyr3's effect on TRPC3, the following diagrams are provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Pyr3's inhibitory effect on TRPC3.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous TRP channel expression and high transfection efficiency.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression of TRPC3, cells are transfected with a plasmid encoding human TRPC3 using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through TRPC3 channels in the presence and absence of Pyr3.

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Recording Protocol:

-

Transfected HEK293 cells are identified (often via a co-expressed fluorescent marker).

-

A glass micropipette with a resistance of 3-5 MΩ is used to form a giga-ohm seal with the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

TRPC3 channels are activated by application of a receptor agonist (e.g., 100 µM Carbachol) or a DAG analog (e.g., 100 µM OAG).

-

Current-voltage (I-V) relationships are determined by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).

-

Pyr3 is applied to the bath solution at various concentrations to determine its inhibitory effect on the TRPC3 current.

-

Ratiometric Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) in a population of cells.

-

Dye Loading:

-

Transfected cells grown on glass coverslips are washed with a physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Cells are incubated with 2-5 µM Fura-2 AM (a ratiometric calcium indicator) in PSS for 30-60 minutes at room temperature in the dark.

-

After loading, cells are washed with PSS to remove extracellular dye and allowed to de-esterify for at least 30 minutes.

-

-

Measurement Protocol:

-

The coverslip is mounted on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

A baseline [Ca2+]i is established.

-

Cells are stimulated with a TRPC3 activator (e.g., OAG or a GPCR agonist).

-

Pyr3 is added at various concentrations, and the change in the Fura-2 fluorescence ratio (F340/F380) is recorded to determine the inhibition of Ca2+ influx.

-

The IC50 is calculated from the dose-response curve.

-

Photoaffinity Labeling

This technique is used to demonstrate the direct binding of Pyr3 to the TRPC3 protein.

-

Probe: A photoactivatable and clickable analog of Pyr3, such as Pyr-PP, is used. This probe contains a photoreactive group (e.g., a diazirine) and a tag for subsequent detection (e.g., an alkyne for click chemistry).

-

Labeling Protocol:

-

HEK293 cells expressing TRPC3 are incubated with Pyr-PP in the dark.

-

The cells are then exposed to UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to nearby amino acid residues on the TRPC3 protein.

-

The cells are lysed, and the proteome is harvested.

-

A fluorescent reporter or biotin tag is attached to the probe via click chemistry.

-

The labeled proteins are separated by SDS-PAGE.

-

-

Detection:

-

The labeled TRPC3 protein is visualized by in-gel fluorescence or by Western blotting using an anti-TRPC3 antibody or streptavidin-HRP for biotinylated probes. The presence of a labeled band at the correct molecular weight for TRPC3 confirms direct binding.

-

Conclusion

Pyr3 is a valuable pharmacological tool for studying the physiological and pathological roles of TRPC3 channels. Its mechanism of action involves direct binding to an extracellular site on the TRPC3 protein, leading to allosteric inhibition of channel gating and a subsequent reduction in calcium influx. While the precise molecular determinants of this interaction are still under investigation, the available data provide a solid framework for understanding how Pyr3 achieves its selective inhibition of TRPC3. The experimental protocols detailed in this guide offer a basis for the further characterization of Pyr3 and the development of novel modulators targeting TRPC3 for therapeutic applications.

References

- 1. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring TRPC3 Interaction with Cholesterol through Coarse-Grained Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PKC-dependent coupling of calcium permeation through transient receptor potential canonical 3 (TRPC3) to calcineurin signaling in HL-1 myocytes - PMC [pmc.ncbi.nlm.nih.gov]

Foundational In Vitro Studies of Pyr3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyr3, a pyrazole compound, has emerged as a critical tool in cell signaling research due to its selective inhibition of the Transient Receptor Potential Canonical 3 (TRPC3) channel.[1][2][3] TRPC3 is a non-selective cation channel that plays a significant role in calcium (Ca2+) signaling downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that activate phospholipase C (PLC).[4][5] Dysregulation of TRPC3 activity has been implicated in a variety of pathological conditions, including cardiac hypertrophy and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[1][6] This technical guide provides an in-depth overview of the foundational in vitro studies of Pyr3, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Quantitative Data: Inhibitory Potency and Selectivity of Pyr3

Pyr3 exhibits a high degree of selectivity for TRPC3 over other members of the TRPC family. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Pyr3 and its analogs against various TRPC channels, as determined by in vitro calcium influx assays.

| Compound | Target Channel | IC50 (µM) | Assay Condition | Reference |

| Pyr3 | TRPC3 | 0.7 | Receptor-activated or OAG-induced Ca2+ influx in HEK293 cells | [2][7][8][9] |

| Pyr3 | Other TRPC Channels | >10 | Receptor-activated Ca2+ influx in HEK293 cells | [2][9] |

| Pyr2 | TRPC5 | ~0.3 | Receptor-activated Ca2+ influx in HEK293 cells | [2] |

| Pyr2 | TRPC3 | Weakly active | Ang II-induced NFAT translocation | [7] |

| Pyr6 | TRPC3 | 0.49 | Thapsigargin-induced Ca2+ influx in RBL-2H3 cells | [10] |

| Pyr10 | TRPC3 | 0.72 | Carbachol-stimulated Ca2+ influx in HEK293 cells | [10] |

| Pyr10 | SOCE (native) | 13.08 | Thapsigargin-induced Ca2+ influx in RBL-2H3 cells | [10] |

OAG: 1-oleoyl-2-acetyl-sn-glycerol (a diacylglycerol analog) SOCE: Store-Operated Calcium Entry RBL-2H3: Rat basophilic leukemia cell line HEK293: Human embryonic kidney 293 cell line Ang II: Angiotensin II NFAT: Nuclear factor of activated T-cells

Signaling Pathways Modulated by Pyr3

Pyr3 exerts its effects by directly inhibiting the TRPC3 channel, thereby blocking the influx of Ca2+ into the cell. This interruption has significant downstream consequences, most notably on the calcineurin-NFAT signaling pathway, which is crucial for gene transcription involved in cell growth, differentiation, and immune responses.[4][11][12]

Caption: TRPC3 signaling pathway and the inhibitory action of Pyr3.

Experimental Protocols

This section details the key in vitro methodologies used to characterize the effects of Pyr3.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to TRPC3 activation and inhibition by Pyr3.

a. Cell Preparation and Dye Loading:

-

Seed HEK293 cells expressing the desired TRPC channel onto glass-bottom dishes or coverslips coated with poly-L-lysine.[2]

-

Culture cells for 24-48 hours to allow for adherence and expression of transfected channels.

-

Wash the cells twice with a Ca2+ recording buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM KCl, 1 mM MgCl2, 10 mM Glucose, 2 mM CaCl2).[6]

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in DMSO to create a stock solution (e.g., 1 mg/ml), which is then diluted in the recording buffer to a final concentration of 1-5 µg/ml.[2][6]

-

Incubate the cells with the Fura-2 AM solution for 30 minutes at room temperature in the dark.

-

Wash the cells twice with the recording buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for 30 minutes.[6]

b. Data Acquisition and Analysis:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a perfusion system.[2]

-

Excite the Fura-2-loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Record baseline fluorescence for a few minutes.

-

Apply a TRPC3 agonist, such as the diacylglycerol analog OAG (1-oleoyl-2-acetyl-sn-glycerol), to activate the channel and induce Ca2+ influx.[8][9]

-

After the Ca2+ response has stabilized, apply Pyr3 at various concentrations to determine its inhibitory effect.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular Ca2+ concentration. Calculate the change in this ratio to quantify the effects of the agonist and inhibitor.

Caption: Experimental workflow for the Calcium Imaging Assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPC3 channels in the cell membrane, providing a direct assessment of channel inhibition by Pyr3.

a. Cell and Pipette Preparation:

-

Use HEK293 cells expressing TRPC3, cultured on coverslips.

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-7 MΩ.[13][14]

-

Fill the pipette with an intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, HEPES, and EGTA).

b. Recording Procedure:

-

Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.[15]

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[15]

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit TRPC3 currents.

-

Activate TRPC3 channels by including a channel agonist like OAG in the bath solution.

-

Perfuse the bath with solutions containing different concentrations of Pyr3 to measure the inhibition of the TRPC3-mediated current.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Photoaffinity Labeling

This technique is used to demonstrate the direct binding of Pyr3 to the TRPC3 protein. It involves a chemically modified version of Pyr3 that can be covalently cross-linked to its binding partner upon exposure to UV light.

a. Probe Synthesis and Cell Treatment:

-

Synthesize a photoaffinity probe analog of Pyr3 that incorporates a photoreactive group (e.g., a diazirine or aryl azide) and an enrichment tag (e.g., biotin or a clickable alkyne).

-

Incubate cells or cell lysates expressing TRPC3 with the photoaffinity probe.

-

For competition experiments, a parallel sample is co-incubated with an excess of the unmodified Pyr3.

b. Photocrosslinking and Protein Analysis:

-

Expose the samples to UV light of a specific wavelength to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues on the target protein.[16]

-

Lyse the cells and enrich the labeled proteins using the affinity tag (e.g., streptavidin beads for a biotin tag).

-

Separate the proteins by SDS-PAGE and visualize the labeled proteins by autoradiography or western blotting for the protein of interest.

-

The specific binding to TRPC3 is confirmed if the labeling is reduced in the competition sample containing excess unmodified Pyr3.

Caption: General workflow for Photoaffinity Labeling.

Conclusion

The foundational in vitro studies of Pyr3 have firmly established it as a selective and direct inhibitor of the TRPC3 channel. Through a combination of calcium imaging, electrophysiology, and photoaffinity labeling, its mechanism of action and effects on downstream signaling pathways have been elucidated. This body of work not only provides a robust toolkit for researchers studying TRPC3-mediated signaling but also highlights the therapeutic potential of targeting this channel in various diseases. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals working in this field.

References

- 1. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brainvta.tech [brainvta.tech]

- 3. Diacylglycerols interact with the L2 lipidation site in TRPC3 to induce a sensitized channel state | EMBO Reports [link.springer.com]

- 4. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. moodle2.units.it [moodle2.units.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. adooq.com [adooq.com]

- 11. Mechanisms and significance of Ca2+ entry through TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transient Receptor Potential Canonical Channels in Health and Disease: A 2020 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Standard Protocol for Using Pyr3 in Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of Pyr3, a selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, in cell culture experiments. Detailed protocols for key applications, including the assessment of intracellular calcium levels, cell viability, and apoptosis, are presented. Quantitative data from relevant studies are summarized, and critical signaling pathways influenced by Pyr3 are illustrated. This guide is intended to facilitate the effective use of Pyr3 as a tool for investigating TRPC3-mediated cellular processes.

Introduction

Pyr3, with the chemical name Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a potent and selective antagonist of the TRPC3 channel. TRPC3 is a non-selective cation channel that plays a crucial role in calcium signaling in various cell types. Dysregulation of TRPC3 activity has been implicated in numerous pathological conditions, including cardiac hypertrophy, cancer, and neurological disorders. Pyr3 offers a valuable pharmacological tool to investigate the physiological and pathophysiological roles of TRPC3.

Mechanism of Action

Pyr3 selectively inhibits TRPC3-mediated Ca2+ influx.[1][2][3] It has been demonstrated to directly interact with the TRPC3 channel protein.[4] This inhibition of calcium entry subsequently affects various downstream signaling pathways that are dependent on intracellular calcium concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Pyr3 activity from published studies.

Table 1: Inhibitory Concentrations of Pyr3

| Parameter | Cell Type | Value | Reference |

| IC50 for TRPC3-mediated Ca2+ influx | HEK293 cells | 0.7 µM (700 nM) | [1][2] |

| Apparent inhibitory concentration | HEK293 cells | Starts at 0.3 µM | [1][2] |

| Almost complete inhibition | HEK293 cells | 3 µM | [1][2] |

| IC50 for Ang II-induced NFAT translocation | Rat neonatal cardiomyocytes | 0.05 µM | [1][2] |

Table 2: Physicochemical and Storage Information for Pyr3

| Property | Value | Reference |

| Molecular Weight | 456.63 g/mol | |

| Formula | C16H11Cl3F3N3O3 | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C | |

| Purity | ≥98% | |

| CAS Number | 1160514-60-2 |

Experimental Protocols

-